molecular formula C24H23N3O2S B2995174 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 899988-76-2

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No.: B2995174
CAS No.: 899988-76-2
M. Wt: 417.53
InChI Key: DXGGTAHKXPKLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic compound featuring a benzimidazole core linked to a phenyl group via a butanamide chain. Benzimidazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The methoxy group enhances solubility and modulates electronic effects, while the thioether linkage may improve metabolic stability .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-29-17-12-14-18(15-13-17)30-16-6-11-23(28)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)27-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGGTAHKXPKLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)thio)butanamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a phenyl group and a thioether functional group, which may enhance its biological activity. The structural formula can be represented as follows:

C19H20N2OS\text{C}_{19}\text{H}_{20}\text{N}_2\text{OS}

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole, including the target compound, exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The MIC values for related compounds have been reported as low as 1.27 µM against various bacterial strains, indicating strong antimicrobial potential .
  • Mechanism of Action: Compounds like this compound may inhibit dihydrofolate reductase (DHFR), an essential enzyme in purine synthesis, thus affecting microbial growth .

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively studied. The compound has shown promise against various cancer cell lines.

Case Studies:

  • Colorectal Carcinoma (HCT116): In vitro studies demonstrated that related benzimidazole compounds had IC50 values significantly lower than standard treatments like 5-fluorouracil (5-FU), suggesting superior potency .
    • Example: Compound N9 exhibited an IC50 of 5.85 µM compared to 9.99 µM for 5-FU .
  • Mechanisms of Action: The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways involved in cancer progression.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various benzimidazole derivatives compared to the target compound:

Compound NameTypeMIC/IC50 ValuesTarget Organism/Cell LineReference
N9Anticancer5.85 µMHCT116 (Colorectal)
N8Antimicrobial1.43 µME. coli
N22Antimicrobial2.60 µMK. pneumoniae
5-FUAnticancer9.99 µMHCT116 (Colorectal)

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Cores

A. (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(methoxyphenyl)benzamides (Compounds 11–13)

  • Structure: These compounds (e.g., 11–13) share the benzimidazole core but feature a propenone bridge and a benzamide group instead of a butanamide chain. Substituents vary at the methoxyphenyl position (ortho, meta, para) .
  • The hydroxyphenyl analogues (14–15) exhibit even higher thermal stability (mp >300°C), attributed to hydrogen bonding .
  • Bioactivity: Not directly reported, but benzamide derivatives are known for antimicrobial and anti-inflammatory roles .

B. 3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones

  • Structure: These compounds replace the butanamide chain with a thiazolidinone ring, introducing a sulfur-containing heterocycle. The benzimidazole is linked via a methylene group .
  • Bioactivity: Demonstrated enhanced antimicrobial activity compared to simpler benzimidazoles, likely due to the thiazolidinone’s ability to disrupt microbial membranes .

C. N-(4-(5-CHLOROPYRIDIN-3-YL)PHENYL)-2-(2-(CYCLOPROPANESULFONAMIDO)PYRIMIDIN-4-YL)BUTANAMIDE

  • Structure : Shares the butanamide backbone but incorporates a pyrimidine-sulfonamide group and chloropyridine substituent.
  • Bioactivity : Acts as a CTPS1 inhibitor, highlighting the role of the butanamide chain in enzyme binding .
Functional Group Modifications

A. Thioether vs. Sulfonamide Linkages

  • The target compound’s 4-((4-methoxyphenyl)thio) group contrasts with sulfonamide-linked analogues (e.g., ’s triazine derivatives).

B. Methoxy vs. Hydroxy Substituents

  • Methoxy groups (e.g., in the target compound and 11–13 ) enhance solubility via polar interactions without acidic protons. Hydroxy analogues (14–15 ) show higher mp due to H-bonding but may suffer from rapid metabolic oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.